molecular formula C2H6N4O2 B12949720 Hydrazine-1,2-dicarboxamide-15N4

Hydrazine-1,2-dicarboxamide-15N4

Cat. No.: B12949720
M. Wt: 122.07 g/mol
InChI Key: ULUZGMIUTMRARO-PQVJJBODSA-N
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Description

Hydrazine-1,2-dicarboxamide-15N4 is a nitrogen-15 (15N) isotopically labeled derivative of hydrazine-1,2-dicarboxamide. The molecule features a hydrazine backbone (N–N bond) substituted with two carboxamide (–CONH2) groups at the 1,2-positions. The 15N labeling at all four nitrogen atoms (two in the hydrazine core and two in the carboxamide groups) enhances its utility in nuclear magnetic resonance (NMR) studies, isotopic tracing, and metabolic research . This compound is structurally distinct from ester-based hydrazine derivatives (e.g., hydrazine-1,2-dicarboxylates) due to the replacement of ester (–COOR) groups with carboxamides (–CONH2), which confer greater hydrolytic stability and influence hydrogen-bonding interactions .

Applications of this compound span pharmaceutical synthesis, agrochemical development, and energetic materials research. Its isotopic labeling allows precise tracking in pharmacokinetic studies and reaction mechanisms .

Properties

Molecular Formula

C2H6N4O2

Molecular Weight

122.07 g/mol

IUPAC Name

(azanylcarbonyl(15N)amino)urea

InChI

InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)/i3+1,4+1,5+1,6+1

InChI Key

ULUZGMIUTMRARO-PQVJJBODSA-N

Isomeric SMILES

C(=O)([15NH2])[15NH][15NH]C(=O)[15NH2]

Canonical SMILES

C(=O)(N)NNC(=O)N

Origin of Product

United States

Preparation Methods

Hydrazine-1,2-dicarboxamide-15N4 can be synthesized through several methods. One common method involves the reaction of hydrazine with urea under controlled conditions. The reaction typically takes place at elevated temperatures and may require the use of catalysts to enhance the yield. Industrial production methods often involve the use of carbonates, such as diethyl carbonate or chloramine carbonate, to react with urea, resulting in the formation of this compound .

Chemical Reactions Analysis

Hydrazine-1,2-dicarboxamide-15N4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hydrazine-1,2-dicarboxamide-15N4 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of heterocyclic compounds and other nitrogen-containing molecules. In biology, it is utilized in the study of enzyme mechanisms and protein interactions. In medicine, the compound is investigated for its potential use in drug development and as a diagnostic tool. Industrial applications include its use as a precursor for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Hydrazine-1,2-dicarboxamide-15N4 involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. It can also form coordination complexes with metal ions, influencing enzyme activity and other biochemical processes. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

Examples :

  • Diethyl hydrazine-1,2-dicarboxylate (C6H10N2O4)
  • Di-tert-butyl hydrazine-1,2-dicarboxylate (C10H20N2O4)
Property This compound Hydrazine-1,2-dicarboxylate Esters
Functional Groups Carboxamide (–CONH2) Ester (–COOR)
Stability High hydrolytic stability Prone to hydrolysis under acidic/basic conditions
Reactivity Forms hydrogen bonds; slower reaction kinetics Reactive in Staudinger-type reactions; used in peptide coupling
Applications Isotopic tracing, NMR studies Intermediates in organic synthesis

Key Difference : The carboxamide groups in this compound reduce electrophilicity compared to esters, making it less reactive but more stable in biological systems.

Bistetrazole Derivatives

Examples :

  • 5,5′-(Hydrazine-1,2-diyl)bis(1H-tetrazol-1-ol) (IV) (C2H4N10O2)
  • (E)-5,5′-(diazene-1,2-diyl)bis(1H-tetrazol-1-ol) (V)
Property This compound Bistetrazole Derivatives
Structure Hydrazine + carboxamide Hydrazine/tetrazole hybrid
Energetic Properties Not reported as energetic material High-energy-density materials (HEDMs) with detonation velocities >8,000 m/s
Sensitivity Likely low (amide stabilization) IV: Impact sensitivity (IS) = 5 J; Friction sensitivity (FS) = 60 N

Key Difference : Bistetrazole derivatives exhibit superior energetic performance but higher sensitivity, whereas this compound is tailored for stability and isotopic applications.

Hydrazine-1,2-diylidene Derivatives

Examples :

  • 3,3’-(Hydrazine-1,2-diylidene)bis(indolin-2-one) (C16H10N4O2)
  • (2Z,2'Z)-Dimethyl 2,2'-(hydrazine-1,2-diylidene)bis(2-phenylacetate) (C20H20N2O4)
Property This compound Hydrazine-1,2-diylidene Derivatives
Bonding Single N–N bond Conjugated N=N double bond
Reactivity Participates in hydrogen bonding Undergoes hydrolysis to form aldehydes/ketones
Applications Biochemical research Precursors for heterocyclic synthesis

Key Difference : The diylidene derivatives’ conjugated systems enable unique reactivity, while the carboxamide derivative prioritizes stability and isotopic labeling.

Isotopically Labeled Hydrazines

Example :

  • Hydrazine-15N2 monohydrate (H4N2·H2O)
Property This compound Hydrazine-15N2 monohydrate
Labeling Four 15N atoms Two 15N atoms
Toxicity Likely low (carboxamide substitution) Species-dependent carcinogenicity (non-carcinogenic in hamsters)
Applications Metabolic tracing, NMR Rocket propellants, reducing agents

Key Difference : The carboxamide substitution in this compound mitigates toxicity risks associated with plain hydrazine derivatives.

Table 1. Structural and Functional Comparison

Compound Class Key Feature Stability Reactivity Primary Application References
This compound 15N labeling, carboxamide High Moderate Isotopic tracing
Hydrazine-1,2-dicarboxylates Ester groups Low High Synthetic intermediates
Bistetrazoles Tetrazole rings Moderate High (energetic) Energetic materials
Hydrazine-diylidenes N=N conjugation Low High Heterocyclic synthesis

Critical Notes

Isotopic Labeling: The 15N4 labeling in this compound enables precise tracking in metabolic pathways, distinguishing it from non-labeled analogs .

Substituent Effects : Carboxamide groups enhance stability but reduce reactivity compared to esters, making the compound suitable for long-term biological studies .

Safety Profile: Substitutions on the hydrazine backbone (e.g., carboxamide, tetrazole) significantly alter toxicity and carcinogenicity profiles compared to plain hydrazine derivatives .

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